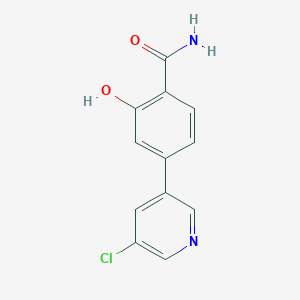
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 5-chloropyridin-3-yl group and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and 2-hydroxybenzoic acid.
Formation of Intermediate: The 5-chloropyridine is first converted to an intermediate, such as 5-chloropyridin-3-ylamine, through a series of reactions including nitration and reduction.
Coupling Reaction: The intermediate is then coupled with 2-hydroxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for monitoring the reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzaldehyde or 4-(5-Chloropyridin-3-yl)-2-hydroxybenzoic acid.
Reduction: Formation of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, potentially leading to the development of new drugs.
Biology: It can be used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of a particular enzyme by binding to its active site and blocking its activity. The molecular pathways involved can include signal transduction pathways, such as the Ras/Erk or PI3K/Akt pathways, depending on the specific target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-Bromopyridin-3-yl)-2-hydroxybenzamide: Similar structure with a bromine atom instead of chlorine.
4-(5-Methylpyridin-3-yl)-2-hydroxybenzamide: Similar structure with a methyl group instead of chlorine.
4-(5-Fluoropyridin-3-yl)-2-hydroxybenzamide: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
4-(5-Chloropyridin-3-yl)-2-hydroxybenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to molecular targets. The chlorine atom can also affect the compound’s electronic properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C12H9ClN2O2 |
|---|---|
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
4-(5-chloropyridin-3-yl)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-8(5-15-6-9)7-1-2-10(12(14)17)11(16)4-7/h1-6,16H,(H2,14,17) |
Clé InChI |
CZIAEFLNBMUFRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=CN=C2)Cl)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


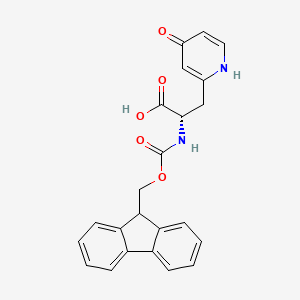
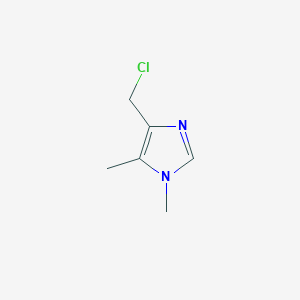

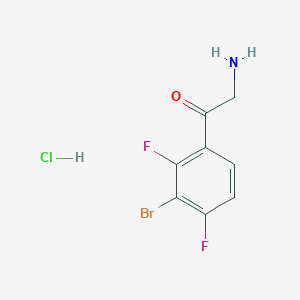
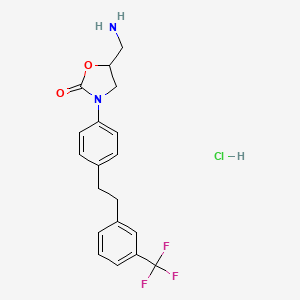
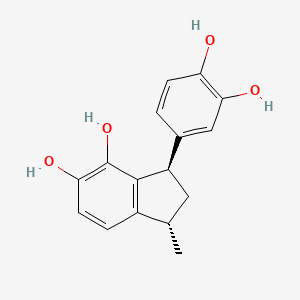

![5-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B12844242.png)
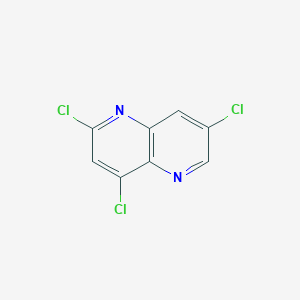
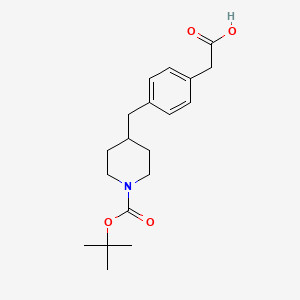


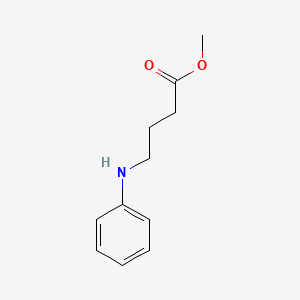
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
